Home > Products > Screening Compounds P61774 > Formoterol hemifumarate
Formoterol hemifumarate - 43229-80-7

Formoterol hemifumarate

Catalog Number: EVT-268630
CAS Number: 43229-80-7
Molecular Formula: C42H52N4O12
Molecular Weight: 804.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S,S)-Formoterol Fumarate is the pharmacologically active enantiomer of Formoterol Fumarate, a long-acting β2-adrenergic receptor agonist (LABA). [] LABAs are a class of drugs that selectively stimulate β2-adrenergic receptors, leading to bronchodilation, which is the widening of the airways in the lungs. [] (S,S)-Formoterol Fumarate is a crucial subject in scientific research, particularly in respiratory pharmacology, due to its potent and prolonged bronchodilatory effects. [] Research on (S,S)-Formoterol Fumarate focuses on understanding its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties to explore its potential applications beyond its established use in asthma and chronic obstructive pulmonary disease (COPD) treatments.

Formoterol Fumarate

Compound Description: Formoterol fumarate is the racemic mixture containing equal amounts of (R,R)-formoterol fumarate and (S,S)-formoterol fumarate. [] It is a long-acting β2-adrenergic agonist (LABA) used to treat asthma and chronic obstructive pulmonary disease (COPD). It is often used in combination with other medications, such as inhaled corticosteroids.

Relevance: Formoterol fumarate is structurally related to (S,S)-formoterol fumarate because it is the racemic mixture that contains (S,S)-formoterol fumarate. The two enantiomers have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of their atoms. []

Arformoterol

Compound Description: Arformoterol is a long-acting β2-adrenergic agonist (LABA) used to treat asthma and COPD. It is the (R,R)-enantiomer of formoterol. []

Relevance: Arformoterol is the enantiomer of (S,S)-formoterol, meaning they have the same chemical formula and connectivity of atoms but are mirror images of each other. [] While (S,S)-formoterol exhibits less bronchodilator activity than the R,R enantiomer (arformoterol), it is often included in racemic mixtures of formoterol fumarate.

Budesonide

Compound Description: Budesonide is an inhaled corticosteroid (ICS) used to reduce inflammation in the airways. It is often used in combination with LABAs, such as formoterol fumarate, for the treatment of asthma and COPD. [, , , , , , , , , , , , ]

Relevance: Budesonide is not structurally related to (S,S)-formoterol fumarate, but it is often combined with formoterol fumarate (which contains (S,S)-formoterol fumarate) in a single inhaler for the treatment of asthma and COPD. [, , , , , , , , , , , , ] These fixed-dose combinations offer the convenience of a single inhaler and potentially improved adherence to therapy.

Glycopyrrolate/Glycopyrronium Bromide

Compound Description: Glycopyrrolate, also known as glycopyrronium bromide, is a long-acting muscarinic antagonist (LAMA) that works by relaxing and widening the airways. It is used to treat COPD. [, , , , , , , , , , , , ]

Mometasone Furoate

Compound Description: Mometasone furoate is a potent, synthetic corticosteroid with anti-inflammatory properties. It is used to treat various inflammatory conditions, including asthma and allergic rhinitis. [, ]

Fluticasone Furoate

Compound Description: Fluticasone furoate is a highly potent inhaled corticosteroid used to treat asthma and COPD. It is known for its strong anti-inflammatory effects in the airways. []

Relevance: While not structurally similar to (S,S)-formoterol fumarate, fluticasone furoate, like budesonide, is often co-formulated with formoterol fumarate (which contains (S,S)-formoterol fumarate) in inhaler devices. [] This combination, often referred to as a dual bronchodilator therapy, targets both inflammation and bronchoconstriction in managing respiratory diseases.

Umeclidinium

Compound Description: Umeclidinium is a long-acting muscarinic antagonist (LAMA) used to treat COPD. It is often used in combination with other medications, such as vilanterol. [, ]

Relevance: Umeclidinium is not structurally related to (S,S)-formoterol fumarate but represents another class of bronchodilators (LAMAs) used in COPD treatment. Notably, a combination of umeclidinium and vilanterol is considered an alternative to the glycopyrrolate/formoterol fumarate combination, both aiming to improve lung function and reduce exacerbations. [, ]

Vilanterol

Compound Description: Vilanterol is a long-acting β2-adrenergic agonist (LABA) used in combination with umeclidinium for the treatment of COPD. [, ]

Relevance: Similar to formoterol fumarate, vilanterol belongs to the LABA class of bronchodilators but is not directly structurally related to (S,S)-formoterol fumarate. It is often compared in efficacy and cost-effectiveness studies against combinations containing formoterol fumarate for treating COPD. [, ]

Aclidinium Bromide

Compound Description: Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized in the treatment of COPD. It demonstrates bronchodilatory effects by blocking muscarinic receptors in the airways. [, ]

Oxitropium Bromide

Compound Description: Oxitropium bromide is a bronchodilator that belongs to the class of medications known as anticholinergics. It is used to treat COPD. []

Source and Classification

Formoterol hemifumarate is derived from formoterol, which is synthesized in various forms, including fumarate salts. The compound is classified under beta-2 adrenergic agonists, a category that also includes other medications like albuterol and salmeterol. These agents are essential in treating bronchospasm due to their bronchodilatory properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of formoterol hemifumarate involves several steps, utilizing various reagents and catalysts to enhance yield and purity. One notable method includes the reaction of optically pure 4-benzyloxy-3-formamidostyrene oxide with specific amines to produce the desired enantiomers of formoterol. This process can be optimized through the use of chiral catalysts and selective reduction techniques, which significantly improve the enantiomeric purity of the final product.

For instance, one synthetic route describes the use of borane reagents for stereoselective reductions, followed by formylation steps that yield optically active intermediates suitable for further transformation into formoterol . Another approach emphasizes the use of dual catalysts to accelerate the benzyl etherification reaction, achieving high yields in shorter reaction times .

Chemical Reactions Analysis

Reactions and Technical Details

Formoterol undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Benzyl Etherification: This involves reacting benzyl chloride with an appropriate substituent under catalytic conditions to form benzyl ether intermediates.
  • Hydrogenation: A critical step where double bonds are reduced using hydrogen gas in the presence of noble metal catalysts.
  • Glucuronidation: This metabolic pathway is significant for inactivation and elimination of formoterol from the body, primarily occurring in the liver through conjugation with glucuronic acid .

These reactions are crucial not only for the synthesis but also for understanding the pharmacokinetics of formoterol in clinical settings.

Mechanism of Action

Process and Data

Formoterol exerts its therapeutic effects by selectively binding to beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon activation, these receptors stimulate adenylate cyclase activity, leading to an increase in cyclic adenosine monophosphate levels. This cascade results in relaxation of smooth muscle fibers, bronchodilation, and decreased airway resistance.

The onset of action is rapid (within minutes), with effects lasting up to 12 hours or more, making it suitable for both rescue and maintenance therapy in asthma and COPD patients .

Physical and Chemical Properties Analysis

Properties and Relevant Data

Formoterol hemifumarate is characterized by several physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Approximately 160–170 °C.
  • pH: Typically ranges from 4.5 to 6.5 when dissolved in aqueous solutions.

These properties influence its formulation into inhalable preparations, ensuring optimal delivery and stability during storage .

Applications

Scientific Uses

Formoterol hemifumarate plays a crucial role in respiratory medicine due to its long-lasting bronchodilatory effects. It is commonly used in:

  • Asthma Management: As part of combination therapies with inhaled corticosteroids.
  • Chronic Obstructive Pulmonary Disease Treatment: To alleviate symptoms such as wheezing and shortness of breath.
  • Research Applications: Investigated for potential uses beyond respiratory conditions, including studies on dual-action compounds that may provide additional therapeutic benefits .
Introduction to Formoterol Hemifumarate

Historical Development of Long-Acting β₂-Adrenergic Agonists

The evolution of β₂-agonists reflects centuries of empirical and scientific innovation in aerosolized therapeutics:

  • Ancient Origins (1554 BC): The Ebers Papyrus documented inhalation of Hyoscyamus niger (black henbane) vapors—containing anticholinergic alkaloids like atropine—using heated bricks and reed stalks, representing the earliest known bronchodilator delivery system [5].
  • Ayurvedic and Greek Practices (600 BC – 200 AD): Indian physicians described smoking Datura stramonium (containing atropine analogs) for asthma relief, while Greek physicians like Galen pioneered powdered drug inhalation via reeds for respiratory ailments [5].
  • Ephedra Isolation (1885): Japanese chemist Nagayoshi Nagai isolated ephedrine from Ephedra sinica, laying groundwork for targeted β-adrenergic stimulation [5].
  • Modern LABAs: Formoterol was patented in 1972 and entered medical use in 1998, followed by salmeterol. Its development exploited structure-activity relationships to enhance β₂-selectivity and duration over short-acting agents like salbutamol [2] [4].
  • Formoterol Optimization: The hemifumarate salt formulation improved stability and bioavailability, leading to FDA approval of Perforomist® (nebulized solution) in 2001 and multiple dry powder inhalers (e.g., Foradil® Aerolizer) [1] [6].

Table 1: Milestones in β₂-Agonist Development

EraDevelopmentSignificance
1554 BCHyoscyamus niger inhalationFirst documented bronchodilator delivery
1885 ADEphedrine isolationPrecursor to synthetic β-agonists
1972Formoterol patentDesigned for sustained receptor interaction
1998Medical introduction (EU)Established rapid-onset LABA class
2001FDA approval (Perforomist®)Validated hemifumarate salt for nebulization

Structural Characteristics of Formoterol Hemifumarate

Formoterol hemifumarate (C₁₉H₂₄N₂O₄ · ½C₄H₄O₄; MW 402.4 g/mol) is a racemic mixture of (R,R)- and (S,S)-enantiomers. Its structural features underpin its pharmacodynamic profile:

  • Core Structure: A formanilide backbone with a methoxy-substituted phenylalkylamine side chain. The critical pharmacophore elements include the catechol-mimicking hydroxyphenylformamide group and the N-alkyl chain terminating in a methoxy aromatic ring [8] [10].
  • Chirality: The (R,R)-enantiomer exhibits ~1,000-fold greater β₂-agonism than (S,S), though clinical formulations use the racemate for stability and cost-effectiveness [6] [10].
  • Salt Formation: Hemifumarate salt enhances crystallinity, solubility (20 mg/mL in DMSO), and stability over the free base. The fumarate moiety enables ionic bonding with the amine group, improving pulmonary absorption kinetics [4] [8].
  • Physicochemical Properties: Moderate lipophilicity (log P ~1.5) enables dissolution in airway surface fluids while facilitating membrane penetration. The pKa values (amine = 8.6; phenol = 9.9) ensure partial ionization at physiological pH, supporting "depot formation" in bronchial smooth muscle [3] [8].

Table 2: Key Physicochemical Properties

PropertyValueSignificance
Molecular FormulaC₁₉H₂₄N₂O₄ · ½C₄H₄O₄Hemifumarate stoichiometry
Molecular Weight402.45 g/molOptimal for aerosol deposition
Solubility (DMSO)80–98 mg/mLEnables in vitro assays
Lipophilicity (log P)~1.5Balances dissolution and membrane permeation
Protein Binding31–38% (in vitro)Limits systemic exposure
pKa (amine)8.6Influences ionization state in lungs

Comparative Position in the β₂-Agonist Pharmacopeia

Formoterol’s unique pharmacological profile distinguishes it from other LABAs through three key attributes:

  • Receptor Kinetics:
  • Potency: Formoterol exhibits 50-fold greater potency than salbutamol and 27-fold greater than salmeterol in relaxing guinea pig trachea [3]. Its pKd at β₂-receptors is 8.12, with 330-fold selectivity over β₁-receptors (pKd = 5.58) [10].
  • Intrinsic Efficacy: As a near-full agonist (intrinsic activity = 0.8–0.9), it achieves maximal receptor activation superior to partial agonists like salmeterol (IA = 0.5–0.6) or indacaterol (IA = 0.7) [3] [6].
  • Onset/Duration Profile:
  • Rapid Action: Bronchodilation initiates within 2–3 minutes—comparable to salbutamol—due to high water solubility facilitating receptor access [2] [6].
  • Sustained Effect: 12-hour duration results from membrane partitioning (lipophilicity) and slow dissociation from β₂-receptors. Plasma half-life is 7–10 hours, though bronchial effects outlast systemic exposure [3] [6].
  • Molecular Interactions:
  • Depot Formation: The molecule’s amphiphilicity enables dissolution in extracellular fluid followed by membrane incorporation. Gradual release from lipid bilayers provides prolonged receptor engagement [3] [7].
  • Metabolic Resistance: Direct glucuronidation (UGT1A1/2B7) and O-demethylation (CYP2D6/2C19) yield inactive metabolites, minimizing systemic β-effects [6].

Table 3: Comparative Pharmacological Profiles of LABAs

ParameterFormoterolSalmeterolIndacaterolOlodaterol
β₂ AgonismNear-full agonistPartial agonistPartial agonistNear-full agonist
Onset (min)2–510–2055
Duration (h)121224≥24
LipophilicityModerate (+++)High (++++)High (++++)Moderate (+++)
Selectivity (β₂:β₁)330:11,000:11,300:1250:1
Elimination t₁/₂ (h)7–105.540–567.5

Properties

CAS Number

43229-80-7

Product Name

Formoterol hemifumarate

IUPAC Name

but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide

Molecular Formula

C42H52N4O12

Molecular Weight

804.9 g/mol

InChI

InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)

InChI Key

OBRNDARFFFHCGE-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O

Synonyms

3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate
arformoterol
BD 40A
eformoterol
Foradil
formoterol
formoterol fumarate
formoterol fumarate, ((R*,R*)-(+-))-isomer
formoterol, ((R*,R*)-(+-))-isomer
Oxis

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.